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Compound of Interest

Compound Name: MAChAR-IN-1 hydrochloride

Cat. No.: B3012272

For Researchers, Scientists, and Drug Development Professionals

Abstract

mMAChHR-IN-1 hydrochloride, scientifically known as 4-iododexetimide, is a potent and
selective antagonist of the muscarinic acetylcholine receptor subtype 1 (M1). This document
provides a comprehensive technical overview of its chemical properties, pharmacological
profile, and the experimental methodologies used for its characterization. It is intended to serve
as a detailed resource for researchers and professionals in the fields of pharmacology and
drug development.

Chemical and Physical Properties

MAChHR-IN-1 hydrochloride is a synthetic compound that acts as a high-affinity antagonist for
muscarinic acetylcholine receptors. Its properties are summarized in the table below.
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Property Value

Synonyms 4-lododexetimide hydrochloride
Molecular Formula C23H25IN202 - HCI

Molecular Weight 524.83 g/mol

CAS Number 119391-73-0

Appearance White to off-white solid

Purity Typically 298%

Solubility Soluble in DMSO and water
Storage Conditions Store at -20°C for long-term stability

Pharmacological Profile

mMAChHR-IN-1 hydrochloride is a potent muscarinic acetylcholine receptor (MAChR) antagonist
with a notable preference for the M1 subtype.[1] Its high affinity and selectivity make it a
valuable tool for studying the physiological and pathological roles of the M1 receptor.

Binding Affinity

The binding affinity of mAChR-IN-1 hydrochloride (4-iododexetimide) for the five human
muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand
binding assays. The compound displays the highest affinity for the M1 receptor.

Receptor Subtype Ki (nM)[1]
M1 0.14

M2 1.8

M3 2.5

M4 1.1

M5 3.9
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Ki values were determined using membranes from CHO-K1 cells stably expressing the
respective human muscarinic receptor subtype.

Mechanism of Action

As a competitive antagonist, mAChR-IN-1 hydrochloride binds to the orthosteric site of the
M1 muscarinic receptor, thereby preventing the binding of the endogenous agonist,
acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by
M1 receptor activation.

Signaling Pathways

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that
primarily couples to the Gq family of G proteins. Antagonism of the M1 receptor by mAChR-IN-
1 hydrochloride inhibits the canonical Gg-mediated signaling pathway.
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Experimental Protocols

The following section details a representative experimental protocol for determining the binding
affinity of mAChR-IN-1 hydrochloride using a radioligand binding assay.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of
a test compound against a specific receptor subtype using a radiolabeled ligand.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b3012272?utm_src=pdf-body
https://www.benchchem.com/product/b3012272?utm_src=pdf-body
https://www.benchchem.com/product/b3012272?utm_src=pdf-body
https://www.benchchem.com/product/b3012272?utm_src=pdf-body-img
https://www.benchchem.com/product/b3012272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Preparation

Prepare cell membranes
xpressing the target recepto

€ hC

repare radioligand solutio
(e.g., P*H]-NMS)

repare serial dilutions o
MAChR-IN-1 HCI

) )

Incuh

ation

Y \

/ \

Incubate membranes, radioligand,
and mAChR-IN-1 HCI

Sepai
A

ation

[s

eparate bound from free radioligan
via vacuum filtration

)

4 Detection

51 Analysis

Quantify bound radioactivity
using scintillation counting

\

/

[A

nalyze data to determin
ICs0 and calculate Ki

)

-

J

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Materials:

e Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5

receptors.

o Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

e Test Compound: mAChR-IN-1 hydrochloride.
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e Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e Wash Buffer: Cold 50 mM Tris-HCI, pH 7.4.
e 96-well microplates.

e Glass fiber filters.

 Scintillation cocktail.

« Scintillation counter.

Procedure:

 Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the
membranes in assay buffer. Determine the protein concentration using a standard protein
assay (e.g., Bradford assay).

e Assay Setup: In a 96-well plate, add the following to each well:

o 50 pL of assay buffer (for total binding) or a non-labeled antagonist (e.g., atropine) for non-
specific binding.

o 50 pL of various concentrations of mAChR-IN-1 hydrochloride.
o 50 pL of [?H]-NMS at a final concentration close to its Ko.
o 100 pL of the prepared cell membrane suspension.
 Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell
harvester to separate the membrane-bound radioligand from the free radioligand.

e Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound
radioligand.
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 Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and
quantify the radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the concentration of
MAChR-IN-1 hydrochloride.

o Determine the ICso value (the concentration of the compound that inhibits 50% of the
specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L]
is the concentration of the radioligand and Ks is its dissociation constant.

Conclusion

mMAChHR-IN-1 hydrochloride (4-iododexetimide) is a valuable pharmacological tool for the
investigation of the M1 muscarinic acetylcholine receptor. Its high potency and selectivity for
the M1 subtype make it an ideal probe for elucidating the role of this receptor in various
physiological and pathological processes. The data and protocols presented in this guide
provide a comprehensive resource for researchers utilizing this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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